N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide
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Overview
Description
N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a fluorophenylmethyl group, and an imidazolidinone core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide typically involves multi-step chemical reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the ethoxyphenyl and fluorophenylmethyl groups. Common reagents used in these reactions include ethyl iodide, 4-fluorobenzyl chloride, and thiourea. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenylmethyl groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide .
- Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine) .
- 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine .
Uniqueness
N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide is unique due to its specific combination of functional groups and its imidazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24FN3O3S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H24FN3O3S/c1-3-25-21(28)19(26(22(25)30)14-15-5-7-16(23)8-6-15)13-20(27)24-17-9-11-18(12-10-17)29-4-2/h5-12,19H,3-4,13-14H2,1-2H3,(H,24,27) |
InChI Key |
WJMUDBKUXRUHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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